Nitenpyram

Overview

Description

Nitenpyram is a chemical compound frequently used as an insecticide in agriculture and veterinary medicine. It belongs to the class of neonicotinoids, which are insect neurotoxins. This compound works by blocking neural signaling in the central nervous system of insects, leading to paralysis and death. It is highly selective towards the nicotinic acetylcholine receptors found in insects, making it an effective and targeted insecticide .

Mechanism of Action

Target of Action

Nitenpyram is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve signals. This compound binds irreversibly to these receptors, causing a disruption in the neural signaling .

Mode of Action

This compound acts as an agonist of the nicotinic acetylcholine receptors . It takes the place of the normal neurotransmitter acetylcholine in the receptors, which cannot be deactivated by acetylcholinesterase and remains irreversibly blocked . This leads to an overstimulation of the nerve cells, resulting in paralysis and eventually death of the affected insect .

Biochemical Pathways

It is known that this compound interferes with nerve transmission, leading to the death of adult fleas .

Pharmacokinetics

After oral administration, this compound is very quickly absorbed into the bloodstream . Effective concentration in blood plasma is reached as soon as 10 to 20 minutes after administration . Absorbed this compound is also quickly eliminated, mainly through the kidneys .

Result of Action

The primary result of this compound’s action is the rapid death of insects, particularly external parasites of pets . It disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . In addition, the adult fleas present on the hosts are severely interrupted, hence, egg production is reduced .

Action Environment

This compound is highly soluble in water, up to 590 g·L −1 . This means that it can easily leach into groundwater and surface water, potentially affecting non-target organisms . The degradation of this compound can be influenced by various environmental factors such as pH, water matrix, inorganic cations, and common anions .

Biochemical Analysis

Biochemical Properties

Nitenpyram interacts with specific enzymes and proteins in the biochemical reactions. A novel this compound-degrading bacterium, Ochrobactrum sp. strain DF-1, can use this compound as a sole carbon or nitrogen source for growth . The nature of these interactions involves the metabolism of this compound to undetectable levels within 10 days .

Cellular Effects

This compound influences cell function by interacting with specific cellular processes. The strain DF-1 metabolizes this compound, affecting cellular metabolism and potentially impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation. The exact mechanism of action remains elusive, but it is known that strain DF-1 can metabolize this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Strain DF-1 can metabolize 100 mg·L −1 this compound to undetectable levels within 10 days

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitenpyram involves several key steps:

Starting Material: 1,1,1,2-trichloroethane is used as the starting material.

Intermediate Synthesis: An intermediate, 1,1,1-trichloro-2-nitroethane, is synthesized through an elimination reaction followed by catalytic nitration.

N-Alkylation Reaction: Using 2-chloro-5-nitrapyrin as a starting material and water as a solvent, a phase-transfer catalysis technology is adopted to obtain N-ethyl-2-chloro-5-pyridyl methyl amine.

Condensation and Methyl Amination: The two intermediates are mixed, and dichloromethane is used as the solvent for condensation and methyl amination reactions.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves:

- Using low-toxicity solvents like dichloromethane.

- Implementing phase-transfer catalysis for efficient intermediate synthesis.

- Ensuring high product yield and purity through optimized reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Nitenpyram undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its metabolites.

Reduction: Reduction reactions can convert this compound into different derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products Formed:

Oxidation Products: Metabolites such as 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) and N-(6-chloro-3-pyridylmethyl)-N-ethyl-N’-methylformamidine (CPMF).

Reduction Products: Various reduced derivatives of this compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Nitenpyram has a wide range of scientific research applications:

Chemistry: Used as a model compound to study neonicotinoid insecticides and their environmental impact.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Used in veterinary medicine to control external parasites like fleas on pets.

Industry: Employed in agriculture to protect crops from insect pests

Comparison with Similar Compounds

Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action but different chemical structure.

Acetamiprid: Known for its high efficacy against a wide range of insect pests.

Thiamethoxam: A neonicotinoid with systemic properties, used for seed treatment and foliar application.

Uniqueness of Nitenpyram:

Rapid Action: this compound acts quickly, often killing fleas within 30 minutes of administration.

Selective Toxicity: Highly selective towards insect nACHr, reducing the risk to non-target species.

Environmental Impact: this compound has a relatively short persistence in soil and water, reducing its environmental footprint compared to other neonicotinoids

Biological Activity

Nitenpyram is a neonicotinoid insecticide primarily used for controlling fleas in pets. Its biological activity is characterized by its neurotoxic effects on insects, which disrupts their nervous system, leading to paralysis and death. This article explores the biological activity of this compound through various studies, highlighting its efficacy, mechanisms of action, and potential ecological impacts.

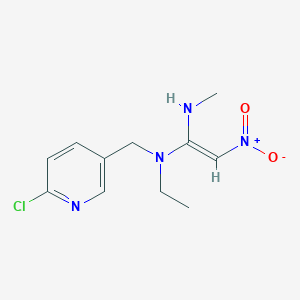

This compound has the chemical structure of (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine. It functions as a potent agonist at nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system. This mechanism is similar to other neonicotinoids but with unique properties that enhance its efficacy in specific applications, such as flea control in veterinary medicine .

Efficacy Against Fleas

Clinical Studies:

- Rapid Efficacy in Pets: A clinical trial demonstrated that this compound achieves 100% efficacy against fleas within three hours of administration in cats. In a study involving 15 cats infested with fleas, efficacy was measured at various time intervals post-treatment:

- Comparison with Control Groups: In a study with 123 cats and 88 dogs, this compound showed a significant reduction in flea survival rates compared to placebo-treated animals, with over 95% of fleas eliminated within six hours post-treatment .

Effects on Non-Target Organisms

Research has indicated that this compound can have sublethal effects on non-target organisms, particularly beneficial insects like bees and model organisms such as Drosophila melanogaster.

Sublethal Effects on Drosophila melanogaster:

- A study found that exposure to sublethal concentrations of this compound led to:

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns about its ecological impact. However, recent studies have shown promising results regarding its biodegradation:

- A novel bacterial strain (DF-1) was identified that can degrade this compound effectively. In controlled conditions, this strain metabolized up to 90% of this compound within ten days at varying pH levels and temperatures. This suggests potential for bioremediation strategies to mitigate the environmental effects of this compound contamination .

Summary Table of Biological Activity

Properties

IUPAC Name |

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPSFYHXJZSBI-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041080 | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>70.00 °C (>158.00 def F) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.40 at 26 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

150824-47-8, 120738-89-8 | |

| Record name | Nitenpyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitenpyram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITENPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

82 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.